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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of Gas Chromatography-Olfactometry (GC-O) in the analysis of flavor compounds. GC-O is a

powerful technique that combines the separation capabilities of gas chromatography with the

sensitivity and specificity of the human nose as a detector, allowing for the identification of

odor-active compounds in complex mixtures.[1][2][3]

Introduction to Gas Chromatography-Olfactometry
(GC-O)
Gas Chromatography-Olfactometry (GC-O) is an essential analytical tool for pinpointing which

volatile compounds in a sample are responsible for its characteristic aroma.[1][2] In a GC-O

system, the effluent from the gas chromatograph is split, with a portion going to a standard

detector (like a mass spectrometer or flame ionization detector) and the other portion directed

to a heated sniffing port.[3][4][5] A trained sensory panelist or "assessor" sniffs the effluent and

records the time, duration, and description of any detected odors.[5][6] By correlating these

sensory events with the peaks from the chemical detector, researchers can identify the specific

compounds that contribute to the overall flavor profile.[5][6]

This technique is invaluable in the food and beverage industries for quality control, product

development, and troubleshooting off-odors.[1][6] It is also utilized in environmental analysis to
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identify odor pollutants and in the fragrance industry for perfume development.

Key GC-O Techniques and Data Analysis
Several methods have been developed to quantify the sensory significance of odor-active

compounds. The most common techniques include Aroma Extract Dilution Analysis (AEDA),

CharmAnalysis™, and the calculation of Odor Activity Values (OAV).

Aroma Extract Dilution Analysis (AEDA)
AEDA is a dilution-to-threshold method used to rank the most potent odorants in a sample.[7]

[8] An aroma extract is serially diluted, and each dilution is analyzed by GC-O until no odor is

detected.[7][9] The highest dilution at which a compound is still detected is its Flavor Dilution

(FD) factor.[8] A higher FD factor indicates a more potent odorant.[7]

CharmAnalysis™
Similar to AEDA, CharmAnalysis™ is another dilution-to-threshold method.[8] However, instead

of just recording the final dilution, the duration of each odor event is also measured at each

dilution level.[8][10] This data is used to generate a "charm" value, which is proportional to the

perceived intensity of the odorant.

Odor Activity Value (OAV)
The Odor Activity Value (OAV) provides a quantitative measure of a compound's contribution to

the overall aroma.[11] It is calculated by dividing the concentration of a volatile compound in a

sample by its odor threshold (the lowest concentration at which it can be detected by the

human nose).[11][12][13] An OAV greater than 1 indicates that the compound is present at a

concentration high enough to contribute to the aroma profile.[11]

Relative Odor Activity Value (ROAV) is sometimes used to rank the importance of multiple

odorants, where the compound with the highest OAV is assigned a value of 100, and all other

OAVs are expressed relative to it.[14]

Experimental Protocols
Protocol for Aroma Extract Dilution Analysis (AEDA)
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This protocol outlines the general steps for performing AEDA on a food or beverage sample.

1. Sample Preparation and Aroma Extraction:

Homogenize the sample (e.g., blend, grind).
Extract the volatile compounds using a suitable method such as solvent extraction (e.g., with
diethyl ether or dichloromethane), solid-phase microextraction (SPME), or solvent-assisted
flavor evaporation (SAFE).[2]
Concentrate the extract to a known volume.

2. Serial Dilution:

Prepare a series of dilutions of the concentrated extract using an odorless solvent (e.g.,
diethyl ether). Common dilution factors are 1:2, 1:5, or 1:10.[15]

3. GC-O Analysis:

Inject an aliquot of the most concentrated extract into the GC-O system.
A trained panelist sniffs the effluent at the olfactometry port and records the retention time,
odor descriptor, and intensity of each detected odor.
Repeat the analysis for each successive dilution until no odors are detected.

4. Data Analysis:

For each odor-active compound, determine the highest dilution at which it was detected. This
is the Flavor Dilution (FD) factor.[8]
Identify the compounds corresponding to the odor events using a coupled mass
spectrometer or by comparing retention indices with known standards.
Create a table ranking the odorants by their FD factors.

Protocol for Quantification using Stable Isotope Dilution
Assay (SIDA)
For accurate quantification of key odorants to calculate OAVs, Stable Isotope Dilution Assay

(SIDA) is the gold standard.[16][17][18]

1. Internal Standard Preparation:
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Synthesize or purchase isotopically labeled analogues of the target aroma compounds to be
used as internal standards.[16]

2. Sample Preparation and Spiking:

Weigh a known amount of the homogenized sample.
Add a known amount of the isotopically labeled internal standard solution to the sample.
Allow the sample and internal standard to equilibrate.

3. Extraction and Analysis:

Perform the aroma extraction as described in the AEDA protocol.
Analyze the extract using GC-MS.

4. Quantification:

Create a calibration curve by analyzing a series of solutions containing known
concentrations of the unlabeled analyte and a fixed concentration of the labeled internal
standard.[16]
Determine the concentration of the target analyte in the sample by comparing the ratio of the
response of the analyte to the internal standard in the sample with the calibration curve.[16]

5. OAV Calculation:

Divide the determined concentration of each compound by its published odor threshold value
to calculate the OAV.[11]

Data Presentation
Quantitative data from GC-O analyses should be summarized in clear and structured tables for

easy comparison.

Table 1: Example of AEDA Results for Roasted Coffee
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Retention Index Odor Descriptor
Flavor Dilution (FD)
Factor

Compound
Identification

980 Fruity, sweet 128
Ethyl 2-

methylbutanoate

1025 Buttery, caramel 256 2,3-Butanedione

1150 Earthy, potato 64
2-Isopropyl-3-

methoxypyrazine

1220 Spicy, smoky 512 Guaiacol

1350 Roasted, nutty 1024 2-Furfurylthiol

1480 Caramel-like 2048

4-Hydroxy-2,5-

dimethyl-3(2H)-

furanone (Furaneol)

Table 2: Example of OAV Data for Ripe Strawberries

Compound
Concentration
(µg/kg)

Odor
Threshold
(µg/kg in
water)

Odor Activity
Value (OAV)

ROAV

(Z)-3-Hexenal 50 0.25 200 11.8

Methyl butanoate 120 1.0 120 7.1

Ethyl butanoate 250 0.5 500 29.4

2,5-Dimethyl-4-

hydroxy-3(2H)-

furanone

1700 1.0 1700 100.0

Linalool 80 6.0 13.3 0.8

γ-Decalactone 150 11.0 13.6 0.8
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Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
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Figure 1. General workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
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Figure 2. Logical workflow for Aroma Extract Dilution Analysis (AEDA).
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Figure 3. Relationship for calculating Odor Activity Value (OAV).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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